Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Effects and Mechanisms
Carbamates, esters of substituted carbamic acids, are crucial for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the nervous system. These compounds react with AChE, transferring the carbamoyl group to a serine residue in the enzyme's active site, leading to inhibition. This process underlines the therapeutic and pesticidal applications of carbamates, derived from their ability to modulate enzyme activity efficiently. For instance, the decarbamoylation rate, which is critical for understanding the duration of enzyme inhibition, varies significantly depending on the substituents on the carbamoyl group, illustrating the compound's role in developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).
Anticancer Potential
Cinnamic acid derivatives, structurally related to carbamic acid esters, have garnered attention for their anticancer properties. The reactivity of the 3-phenyl acrylic acid functionality in cinnamic acids, similar to the chemical behavior of carbamic acid esters, opens avenues for the synthesis of potent antitumor agents. These compounds, through various chemical modifications, have shown significant promise in medicinal research against cancer, highlighting the potential of carbamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).
Applications in Material Science
Xylan derivatives, including esters of carbamic acid, demonstrate the utility of these compounds in creating biopolymer ethers and esters with specific properties. These materials, synthesized through the chemical modification of xylan, show potential in drug delivery applications due to their ability to form spherical nanoparticles. This reflects the broader application of carbamic acid esters in developing new materials with tailored functionalities for biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Chemistry and Safety
Ethyl carbamate (urethane), the ethyl ester of carbamic acid, is found in fermented foods and beverages, raising health concerns due to its carcinogenic properties. Research into the occurrence, metabolism, and potential health effects of ethyl carbamate underscores the importance of understanding the environmental and health impacts of carbamic acid esters. This includes their formation mechanisms and the risk assessment for human exposure, emphasizing the need for regulatory and preventive measures to mitigate their impact (Weber & Sharypov, 2009).
Properties
IUPAC Name |
tert-butyl N-[[4-[(E)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRJEIRMWCSMS-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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